methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This compound features a chlorophenyl group attached to the pyrrole ring, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chlorophenylacetic acid and appropriate reagents to form the pyrrole ring.
Reaction Steps: The process involves the formation of the pyrrole ring through cyclization reactions, followed by methylation to introduce the methyl groups at the 1 and 2 positions.
Industrial Production Methods: Large-scale production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions at the pyrrole ring or the chlorophenyl group can lead to a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: A wide range of substituted pyrroles and chlorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound and its derivatives may be explored for their therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities. Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism by which methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Methyl 4-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate
Methyl 4-(4-nitrophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate
Methyl 4-(4-hydroxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate
Uniqueness: Methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts different chemical and biological properties compared to its analogs. The chloro substituent can influence the compound's reactivity, stability, and interaction with biological targets.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9-13(14(17)18-3)12(8-16(9)2)10-4-6-11(15)7-5-10/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGODOSMZDZEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1C)C2=CC=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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